alpha-carbolinen
Alpha-carbolines are a class of aromatic heterocyclic compounds characterized by the presence of an alpha-carboline ring system. These molecules typically consist of a five-membered nitrogen-containing ring fused to a six-membered aromatic ring, with the nitrogen atom in the α-position relative to the phenyl ring. Alpha-carbolines exhibit diverse biological activities and are found in various natural sources such as plants, animals, and microorganisms. They have been studied for their potential use in drug discovery due to their ability to interact with neurotransmitter receptors, ion channels, and other protein targets.
Structurally, alpha-carbolines can display varying substituents on the rings, which influence their chemical properties and pharmacological profiles. For instance, substitution patterns at specific positions can modulate their binding affinity and selectivity for particular receptor types. Research into these compounds often focuses on optimizing structural features to enhance biological activity while minimizing side effects.
In addition to pharmaceutical applications, alpha-carbolines also find use in the dye industry due to their color-imparting properties. Their stability under various conditions makes them suitable for textile dyes and other coloring agents. Overall, the study of alpha-carbolines continues to be an active area in chemical research, driven by both their natural occurrence and potential synthetic derivatizations.

Structuur | Chemische naam | CAS | MF |
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Implitapide | 177469-96-4 | C35H37N3O2 |
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Methanone,[2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)- | 102488-58-4 | C21H17N5O2 |
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2-Amino-9H-pyrido2,3-bindole | 26148-68-5 | C11H9N3 |
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2,4-Dimethyl a-Carboline | 13315-71-4 | C13H12N2 |
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Ethanone,1-[(3aR,8aR,13bR,16R,16aS,17S)-17-(3,3-dimethyl-2-oxiranyl)-2,3,8a,9,14,15-hexahydro-9-methyl-13,16-methano-8H,16H-pyrrolo[2',3':2,3]pyrido[4,3-o]quinindolin-1(16aH)-yl]-,rel- | 148439-45-6 | C28H32N4O2 |
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4-Amino α-Carboline | 25208-34-8 | C11H9N3 |
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3-chloro-9H-Pyrido[2,3-b]indole | 74896-05-2 | C11H7ClN2 |
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8-chloro-9H-Pyrido[2,3-b]indole | 74896-09-6 | C11H7ClN2 |
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1H-Pyrido[2,3-b]indole, 2-chloro- | 26869-12-5 | C11H7ClN2 |
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α-Carboline N-Oxide | 26148-55-0 | C11H8N2O |
Gerelateerde literatuur
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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2. Book reviews
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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